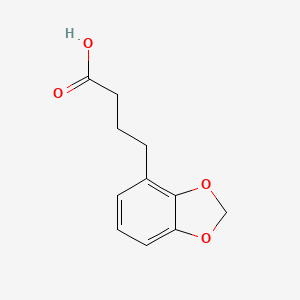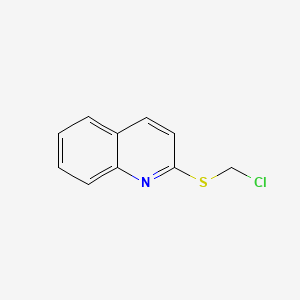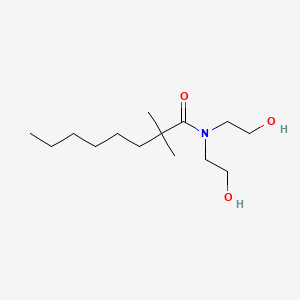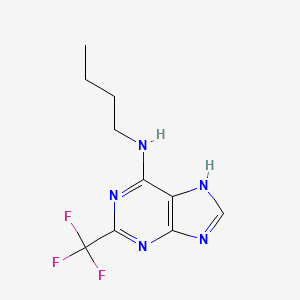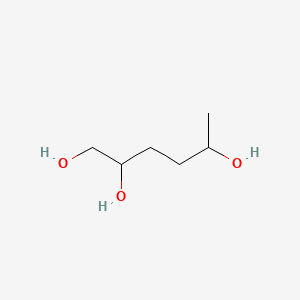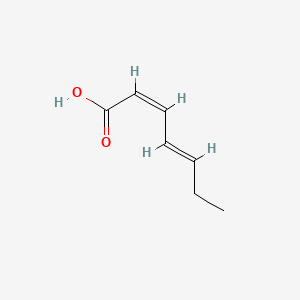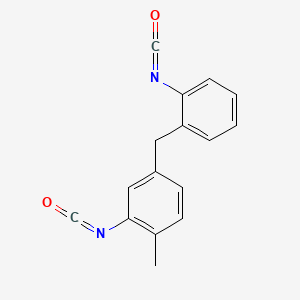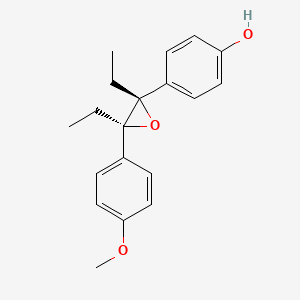
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is an organic compound with the molecular formula C19H22O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenol group, with additional ethyl and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene precursor. Common reagents for this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA).
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with an appropriate electrophile.
Introduction of Substituents: The ethyl and methoxy groups can be introduced through alkylation reactions using reagents such as ethyl iodide and methoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted phenols
Scientific Research Applications
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme-catalyzed reactions involving epoxides and phenols.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol involves its interaction with various molecular targets:
Epoxide Ring: The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amino acids in proteins.
Phenol Group: The phenol group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Diethyl-3-(4-hydroxyphenyl)oxiranyl)phenol: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2,3-Diethyl-3-(4-methylphenyl)oxiranyl)phenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is unique due to the presence of both an oxirane ring and a methoxy-substituted phenol group
Properties
CAS No. |
171335-71-0 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(2S,3S)-2,3-diethyl-3-(4-methoxyphenyl)oxiran-2-yl]phenol |
InChI |
InChI=1S/C19H22O3/c1-4-18(14-6-10-16(20)11-7-14)19(5-2,22-18)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/t18-,19-/m0/s1 |
InChI Key |
IXYPLJFSZKPUDZ-OALUTQOASA-N |
Isomeric SMILES |
CC[C@@]1([C@](O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1(C(O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



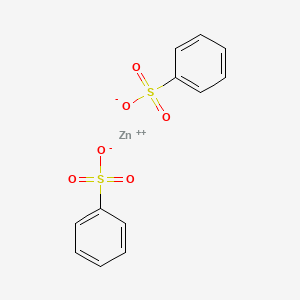

![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
